molecular formula C13H18N2 B068304 cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 172739-04-7

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B068304
CAS No.: 172739-04-7
M. Wt: 202.3 g/mol
InChI Key: AOBSJQWEYXEPBK-BETUJISGSA-N
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Description

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: is a complex organic compound with the molecular formula C₁₃H₁₈N₂. It features a unique structure characterized by a benzyl group attached to an octahydropyrrolo[3,4-c]pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminones with aniline and 2,3-diketoesters in the presence of a catalyst like BF₃·Et₂O can yield highly functionalized pyrroles . This method is advantageous due to its mild reaction conditions and metal-free nature.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. specific industrial methods for this compound are not widely documented, indicating a potential area for further research and development.

Chemical Reactions Analysis

Types of Reactions: cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This process can remove oxygen or add hydrogen to the compound, altering its chemical properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects .

Comparison with Similar Compounds

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole can be compared with other pyrrole-containing compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its benzyl group and octahydropyrrolo ring system differentiate it from simpler pyrrole derivatives, offering unique opportunities for research and application.

Properties

IUPAC Name

(3aS,6aR)-5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBSJQWEYXEPBK-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182224
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-04-7
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172739-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-octahydropyrrolo[3,4-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (3.88 g) in THF (80 mL) at −5° C. was added LiAlH4 (1.92 g) slowly. The reaction mixture was heated to reflux for 4 h, and then quenched with water, the mixture was extracted with EtOAc. The organic phase was dried over anhydrous Na2SO4 for 1 h and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 200:30:1 (v/v) DCM/MeOH/NH3H2O) to give the title compound as oil (2.07 g, 61.00%).
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (15.0 mL, 1.0 M solution in ether) was added dropwise to a solution of compound 2 (1.15 g) in THF (50 mL) and dichloromethane (40 mL) at 0° C. The reaction mixture was stirred an additional 1.5 hour at 0° C. and water (0.5 mL) was added followed by the addition of aqueous NaOH solution (0.5 mL, 20%) and then water (1.5 mL). The resulting solids was filtered off and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography to provide the title compound 3 as a pale yellow oil (0.93 g, 92%). LCMS: Rf: 0.368 min, M+H+: 203.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Yield
92%

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